molecular formula C38H52FN5O6S B608794 methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate CAS No. 2173582-08-4

methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate

Cat. No. B608794
M. Wt: 725.92
InChI Key: FNGKXBSQGMOHOA-KZPMWZLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-525 is a first-in-class, highly potent, irreversible small-molecule inhibitor of the menin-MLL interaction.

Scientific Research Applications

Synthesis and Antibacterial Activity

The compound has been studied in the context of synthesizing new diarylsulphides and diarylsulphones containing azetidin-2-one and diazetidin-2-onyl moieties. These compounds demonstrate notable antibacterial activities, indicating their potential use in developing new antibacterial agents (Abbady et al., 2007).

Fluorescent Histamine H3 Receptor Ligands

It has also been part of research involving the development of highly potent fluorescence-tagged nonimidazole histamine H3 receptor ligands. These compounds exhibit good to excellent histamine H3 receptor affinities, indicating their use in understanding binding sites on histamine H3 receptors (Amon et al., 2007).

Carbamate Derivatives in Chemistry

This compound is involved in the synthesis of carbamate derivatives of coumarin and chromene. Such syntheses contribute to the broader field of organic chemistry, potentially leading to applications in various chemical industries (Velikorodov & Imasheva, 2008).

Antipsychotic Drug Research

In antipsychotic drug research, compounds related to this molecule have been synthesized and evaluated for their potential use. These include studies on conformationally constrained butyrophenones with affinities for dopamine and serotonin receptors, highlighting their relevance in developing new antipsychotic medications (Raviña et al., 2000).

Novel Tetrazole Compounds

Research involving the synthesis of N-arylcarbamates with a tetrazole fragment and their derivatives, including compounds related to the specified molecule, has been conducted. These studies are significant for developing new compounds with various pharmaceutical applications (Velikorodov et al., 2014).

properties

IUPAC Name

methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H51FN6O5S/c1-43(2)18-6-11-37(47)46-25-34(26-46)52(49,50)33-14-12-32(13-15-33)45-23-28(24-45)22-44-19-16-29(17-20-44)39(27-41,30-7-4-8-31(40)21-30)35-9-5-10-36(35)42-38(48)51-3/h4,6-8,11-15,21,28-29,34-36H,5,9-10,16-20,22-26H2,1-3H3,(H,42,48)/b11-6+/t35-,36-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMFCNODKBGQNV-HDDNKGPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(C3)CN4CCC(CC4)C(C#N)(C5CCCC5NC(=O)OC)C6=CC(=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(C3)CN4CCC(CC4)[C@](C#N)([C@H]5CCC[C@@H]5NC(=O)OC)C6=CC(=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H51FN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl ((1S,2R)-2-((S)-cyano(1-((1-(4-((1-((E)-4-(dimethylamino)but-2-enoyl)azetidin-3-yl)sulfonyl)phenyl)azetidin-3-yl)methyl)piperidin-4-yl)(3-fluorophenyl)methyl)cyclopentyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate
Reactant of Route 2
Reactant of Route 2
methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate
Reactant of Route 3
Reactant of Route 3
methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate
Reactant of Route 4
methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate
Reactant of Route 5
methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate
Reactant of Route 6
Reactant of Route 6
methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate

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